molecular formula C17H13FN2O2 B3042430 1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid CAS No. 618102-14-0

1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid

Cat. No.: B3042430
CAS No.: 618102-14-0
M. Wt: 296.29 g/mol
InChI Key: ZPBGWTCGAIMEMV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a tolyl group

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluorophenyl group and a tolyl group.

    Carboxylation: The resulting pyrazole is then carboxylated to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl and tolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the pyrazole core.

Scientific Research Applications

1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid: This compound lacks the tolyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid: The substitution of fluorine with chlorine can lead to differences in electronic properties and reactivity.

    1-(4-Methylphenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid: The presence of a methyl group instead of a fluorine atom can influence the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBGWTCGAIMEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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